molecular formula C15H22N2O3 B3163367 3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde CAS No. 883545-96-8

3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde

Cat. No.: B3163367
CAS No.: 883545-96-8
M. Wt: 278.35 g/mol
InChI Key: KVKPODPPRFYGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde is a versatile aromatic aldehyde intermediate of significant interest in medicinal chemistry, particularly in the design and synthesis of novel bioactive heterocyclic compounds. Its molecular architecture, featuring a benzaldehyde core linked to a 4-methyl-piperazine moiety via an ethoxy spacer, is engineered for interaction with diverse biological targets. A primary research application of this compound is as a critical precursor in the development of benzimidazole-based molecules, a prominent scaffold in oncology research. Benzimidazole derivatives are extensively investigated for their ability to interact with biological macromolecules, inhibit key enzymes like topoisomerases, and modulate cellular pathways crucial for cancer proliferation . The aldehyde functional group is essential for constructing these complex heterocyclic systems through condensation reactions with o-phenylenediamines . Furthermore, the compound's structural features align with the hydroxy-aryl-aldehyde (HAA) class of inhibitors. Aldehydes within this class are known to potently and selectively inhibit the RNase activity of IRE1α, a key stress transducer in the unfolded protein response, by forming a reversible Schiff base with a lysine residue in the enzyme's active site . This mechanism makes IRE1α a compelling target for researching cancer, neurodegenerative, and inflammatory diseases. The 4-methyl-piperazine group enhances solubility and can be crucial for optimizing the pharmacokinetic profile and binding affinity of resulting drug candidates. Researchers utilize this high-purity intermediate to build molecular libraries for high-throughput screening and to explore structure-activity relationships (SAR) in the pursuit of new therapeutic agents.

Properties

IUPAC Name

3-methoxy-2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-16-6-8-17(9-7-16)10-11-20-15-13(12-18)4-3-5-14(15)19-2/h3-5,12H,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKPODPPRFYGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=C(C=CC=C2OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde is a complex organic compound with significant potential in medicinal chemistry and biological research. Its structure comprises a benzaldehyde core, a methoxy group, and a piperazine derivative, which contribute to its biological activity. This article explores the compound's various biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H24N2O3
  • Molecular Weight : 304.39 g/mol
  • CAS Number : 883546-01-8

The biological activity of 3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde is primarily attributed to its interaction with neurotransmitter receptors. The piperazine moiety is known to modulate receptor activity, while the methoxy group influences binding affinity and specificity. The aldehyde group can form reversible covalent bonds with target proteins, affecting their function and signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde exhibit antimicrobial properties. For example, studies on related methoxy-substituted compounds have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.63 to 1.26 μM .

Neuropharmacological Effects

The compound's potential as a pharmacophore in drug design for neurological disorders has been explored. The piperazine derivative may enhance its ability to cross the blood-brain barrier, making it a candidate for treatments targeting conditions such as anxiety and depression. In vitro studies have shown that modifications in the piperazine structure can lead to variations in activity against acetylcholinesterase (AChE), indicating potential applications in Alzheimer's disease treatment .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain derivatives of this compound exhibit significant antiproliferative effects on cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating effective inhibition of cell growth in MCF-7 breast cancer cells, suggesting that structural modifications can enhance anticancer properties .

Research Findings

Study Biological Activity IC50/MIC Values Notes
AntibacterialMIC 0.63–1.26 μMActive against Mycobacterium tuberculosis
CytotoxicityIC50 15.7 ± 5.9 μMSignificant against MCF-7 cell line
AChE InhibitionIC50 0.30 ± 0.01 μMPotential for Alzheimer's treatment

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of methoxy-substituted benzaldehyde derivatives against Mycobacterium tuberculosis and found promising results with specific substitutions enhancing activity.
  • Neuropharmacological Applications : Research on derivatives indicated that modifications at the piperazine position could lead to improved AChE inhibition, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

3-Methoxy-4-[2-(4-methylpiperidin-1-yl)-ethoxy]-benzaldehyde (CAS: 46995-88-4)
  • Structural Difference : Substitution at the 4-position of benzaldehyde instead of 2-position, and replacement of piperazine with piperidine (a six-membered ring with one nitrogen atom).
  • Commercial Availability : Available from 10 suppliers, indicating higher accessibility compared to the target compound (3 suppliers) .
  • Biological Implications : Piperidine’s reduced polarity compared to piperazine may lower solubility but improve membrane permeability.
4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde (CAS: 100875-69-2)
  • Structural Difference : Lacks the 3-methoxy group present in the target compound.

Heterocyclic Variants

3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde (CAS: 6131-05-1)
  • Structural Difference : Morpholine (oxygen-containing heterocycle) replaces piperazine.
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde (CAS: 46995-88-4)
  • Structural Difference : Piperidine (one nitrogen) instead of piperazine (two nitrogens).
  • Synthesis : Piperidine derivatives are often synthesized via nucleophilic substitution or reductive amination, similar to piperazine analogs .

Functional Group Modifications

3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic Acid (CAS: 522624-59-5)
  • Structural Difference : Carboxylic acid replaces the aldehyde group, and a 2-oxoethoxy linker is present.

Analytical Data

  • Spectroscopy : ¹H NMR and IR data for similar compounds confirm the presence of methoxy, piperazine, and aldehyde groups. For example, piperazine protons resonate at δ 2.32–2.56 ppm in CDCl₃ .
  • Elemental Analysis : Used to verify purity (>95% for most analogs) .

Antimicrobial Activity

  • General Trends : Benzaldehyde derivatives with aroyl-hydrazone groups (e.g., ) exhibit poor to moderate antibacterial activity. Compound 6 in inhibited Gram-positive bacteria, highlighting the importance of substituent choice .
  • Target Compound : Specific data are unavailable, but the 4-methylpiperazine group may enhance activity against Gram-negative strains due to improved solubility and membrane interaction .

Pharmacokinetic Considerations

  • Piperazine vs.
  • Morpholine Derivatives : Higher polarity may limit blood-brain barrier penetration but reduce toxicity .

Commercial and Research Status

Compound (CAS) Key Substituents Suppliers Research Applications
824942-80-5 (Target) 3-methoxy, 2-(4-methylpiperazine) 3 Antimicrobial, drug discovery
46995-88-4 4-(4-methylpiperidine) 10 High-throughput screening
6131-05-1 4-morpholine 1 Solubility studies
522624-59-5 Carboxylic acid, morpholine 3 Prodrug development

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde?

Methodological Answer: The compound can be synthesized via a solvent-free condensation reaction. For example, reacting 4-hydroxy-3-methoxybenzaldehyde with 1-amino-4-methylpiperazine at 351 K for 30 minutes, followed by recrystallization in ethanol to purify the product . Optimization involves adjusting molar ratios (e.g., 1:1 aldehyde-to-amine) and reaction time to enhance yield (reported up to 80%). Alternative routes may use ethoxybenzaldehyde derivatives coupled with piperazine-containing reagents under reflux conditions .

Q. How is the compound characterized structurally and chemically?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (e.g., 400 MHz in DMSO-d6) confirm substituent positions (e.g., methoxy at δ 3.84 ppm, aldehyde proton at δ 9.95 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., calculated [M+H]+ 334.1556, observed 334.1553) .
  • X-ray Crystallography: Single-crystal analysis resolves bond angles and torsion angles (e.g., C—O—C angles ~117°) .

Q. What are standard protocols for initial biological activity screening?

Methodological Answer:

  • Antimicrobial Assays: Use broth microdilution (e.g., MIC determination against E. coli or S. aureus) with compound concentrations ranging 1–256 µg/mL .
  • Enzyme Inhibition: Test against targets like acetylcholinesterase via Ellman’s assay, monitoring absorbance at 412 nm .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa), with IC50 calculated using nonlinear regression .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine methyl position) affect bioactivity?

Methodological Answer:

  • Comparative SAR Studies: Synthesize analogs (e.g., 3-methyl vs. 4-methyl piperazine) and compare binding affinities via surface plasmon resonance (SPR). For example, 4-methyl substitution may enhance receptor selectivity due to steric effects .
  • Computational Docking: Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors), highlighting hydrogen bonds with methoxy groups .

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Structural Verification: Confirm purity via HPLC (>95%) and check for degradation products under assay conditions .
  • Meta-Analysis: Compare data across studies, noting variables like solvent (DMSO vs. ethanol) affecting solubility .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For this compound, logP ~2.5 suggests moderate bioavailability .
  • Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns trajectories) to assess target residence time .

Q. How to optimize reaction yield for scale-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Vary parameters (temperature, catalyst loading) using a factorial design. For example, increasing temperature to 363 K improves yield by 15% but risks aldehyde oxidation .
  • Flow Chemistry: Continuous flow systems reduce side reactions (e.g., dimerization) by controlling residence time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.